
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as TTP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. TTP is a synthetic compound that was first synthesized in 2002 by Huisgen and colleagues. Since then, TTP has been extensively studied for its biological activities and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of enzyme activity and protein-protein interactions. N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been shown to bind to specific targets in cells, including enzymes and receptors, which leads to the modulation of their activity. N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects:
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can inhibit the growth of cancer cells, modulate enzyme activity, and induce apoptosis. In vivo studies have shown that N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can cross the blood-brain barrier and accumulate in the brain, which may make it a useful drug delivery agent for neurological disorders. N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has also been shown to have low toxicity in animal models, which is a promising sign for its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide for lab experiments is its ability to cross the blood-brain barrier and accumulate in the brain. This makes it a potentially useful drug delivery agent for neurological disorders. N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide also has low toxicity in animal models, which is a promising sign for its potential as a therapeutic agent. However, the synthesis of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a complex process that requires expertise in organic chemistry and careful attention to detail. Additionally, the mechanism of action of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several future directions for research on N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide. One area of interest is the development of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide as a drug delivery agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide and its effects in different biological systems.
Méthodes De Synthèse
The synthesis of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide involves a multistep process that includes the reaction of 2-bromoacetophenone with thiophene-2-carbaldehyde to form a ketone intermediate. This intermediate is then reacted with sodium azide to form the corresponding azide, which is then reduced to the amine using palladium on carbon. The amine is then reacted with propargyl bromide to form the alkyne intermediate, which is then reacted with azide to form N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide. The synthesis of N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a complex process that requires expertise in organic chemistry and careful attention to detail.
Applications De Recherche Scientifique
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its ability to modulate enzyme activity and protein-protein interactions. In pharmacology, N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been investigated for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c18-12(13-8-11-2-1-7-19-11)16-5-3-10(9-16)17-6-4-14-15-17/h1-2,4,6-7,10H,3,5,8-9H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRCJVINCQWXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

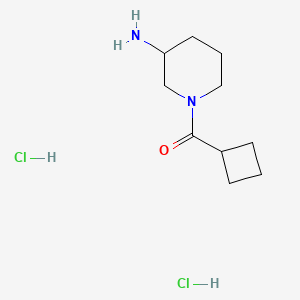
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2997735.png)
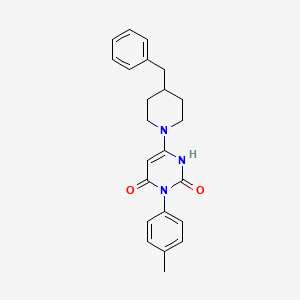
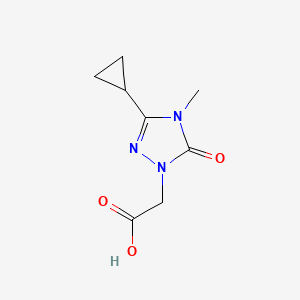
![3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2997740.png)

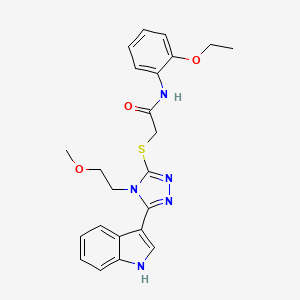

![2-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-4-amine](/img/structure/B2997746.png)
![7-Oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2997749.png)
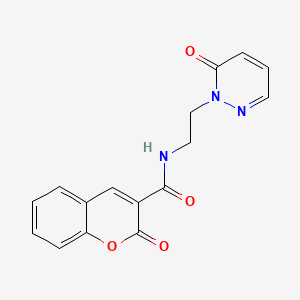
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2997751.png)
![N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2997753.png)
